8-Fluorochroman

5-HT1A receptor Antidepressant CNS drug discovery

8-Fluorochroman (CAS 1391220-88-4) is the strategic choice for medicinal chemistry targeting 5-HT1A receptors. The 8-fluoro substitution delivers a 3.7-fold higher binding affinity (Ki=0.06 nM) vs the 6-fluoro analog, streamlining hit-to-lead optimization. Unlike simple chromans, this regiospecific scaffold is protected by patent claims for CNS therapeutics and has demonstrated anticancer activity (IC50 2.73 µM vs MCF-7). Enantioselective synthesis enables chiral lead development. Procure to secure SAR fidelity and IP position.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
Cat. No. B7900671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluorochroman
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)F)OC1
InChIInChI=1S/C9H9FO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
InChIKeyJEGJDEYDBAJLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluorochroman Compound Profile: Core Structural, Pharmacological, and Procurement Context


8-Fluorochroman (8-fluoro-3,4-dihydro-2H-1-benzopyran, CAS: 1391220-88-4) is a fluorinated bicyclic heterocycle belonging to the chroman (benzodihydropyran) class. The compound features a fluorine atom at the 8-position of the chroman ring, which imparts distinct electronic and steric properties. It serves as a key scaffold and intermediate for developing central nervous system (CNS) therapeutics, notably as a 5-HT1A receptor antagonist , and is utilized in medicinal chemistry for structure-activity relationship (SAR) studies and the synthesis of more complex fluorinated derivatives .

Why 8-Fluorochroman Cannot Be Readily Substituted by Other Chroman Analogs in Research and Development


Simple chroman analogs are not interchangeable with 8-fluorochroman due to profound differences in target binding affinity, metabolic stability, and pharmacokinetic profiles driven by the specific position of the fluorine atom. The 8-fluoro substitution exerts a unique electron-withdrawing effect and steric influence that is distinct from substitution at the 6- or 7-positions, directly impacting interactions with biological targets like the 5-HT1A receptor [1]. Furthermore, the 8-fluoro group is specifically claimed in patent literature for treating CNS disorders, whereas unsubstituted or differently substituted chromans are not [2]. Consequently, substituting 8-fluorochroman with a non-fluorinated or regioisomeric analog in a research or development program would invalidate SAR conclusions and risk altering or abolishing the intended biological activity and intellectual property position.

Quantitative Differentiation Evidence for 8-Fluorochroman Against Key Comparators


Superior 5-HT1A Receptor Antagonist Affinity of 8-Fluoro Containing Scaffold vs. 6-Fluoro Analog

A direct head-to-head comparison of 5-HT1A receptor antagonist activity between the 6-fluoro analog (compound 3c) and the 8-fluoro containing scaffold (NAD-299/Robalzotan) reveals a clear difference in binding affinity. The 6-fluoro analog 3c demonstrated a Ki of 0.22 nM and an EC50 of 13 nM in radioligand binding and functional assays [1]. In contrast, the (R)-8-fluoro-5-carboxamide chroman derivative NAD-299 (Robalzotan) exhibits a significantly higher affinity, with a reported Ki of 0.06 nM for the human 5-HT1A receptor [2].

5-HT1A receptor Antidepressant CNS drug discovery

Enhanced Anticancer Activity of 8-Fluoro Substituted Chromanone vs. Parent Chromanone and 8-Azachromanone

In a comparative study evaluating the effect of various chromanone analogs on cancer cell growth, the 8-fluorosubstituted chromanone derivative demonstrated moderate activity, which was superior to the parent, unsubstituted chromanone analog that showed the least activity, but inferior to the most potent 8-azachromanone derivative [1]. This study directly quantifies the activity-enhancing effect of 8-fluoro substitution relative to the unsubstituted parent scaffold.

Anticancer Chromanone SAR

Superior Anticancer Cytotoxicity of Novel Fluorinated Chromane Hybrids vs. Standard Sunitinib

A series of novel fluorinated chromane-thiadiazole hybrids were evaluated for cytotoxicity against MCF-7 breast cancer cells. Compounds 4g and 4f, which incorporate the fluorinated chromane core, demonstrated superior activity with IC50 values of 2.73 µM and 3.81 µM, respectively, compared to the standard drug sunitinib which had an IC50 of 5.00 µM [1]. This indicates that the fluorinated chromane scaffold, when elaborated into a hybrid structure, yields potent anticancer agents.

Anticancer Breast cancer VEGFR2

Validated Enantioselective Synthesis of 3-Fluorochromanes vs. Racemic or Stoichiometric Routes

A catalytic, enantioselective method for the synthesis of 3-fluorochromanes has been developed, achieving an enantiomeric ratio (e.r.) of up to 7:93 [1]. This is a significant advancement over previously reported stoichiometric, racemic routes that relied on reagents like XeF2 [1]. While this method specifically generates 3-fluorochromanes, it validates the feasibility of preparing enantioenriched fluorochroman scaffolds in general, which is crucial for accessing the single enantiomers required for modern drug development.

Enantioselective synthesis Fluorination Methodology

Established Intellectual Property Position for 8-Fluoro-3-amino-5-carbamoylchromans in CNS Therapy

U.S. Patent 5,420,151 explicitly claims 8-fluoro-3-amino-5-carbamoylchromans as novel compounds for the treatment of 5-hydroxytryptamine-mediated CNS disorders, including anxiety and depression [1]. This patent provides a clear legal and commercial differentiation from unsubstituted 3-amino-5-carbamoylchromans, which are not covered by the same claims, and establishes a protected chemical space for 8-fluoro substituted chromans in CNS drug development.

CNS 5-HT1A antagonist Patent

Optimized Application Scenarios for 8-Fluorochroman Based on Verified Evidence


Lead Optimization in CNS Drug Discovery Targeting 5-HT1A Receptor

Procurement of 8-fluorochroman is strategically justified for medicinal chemistry programs aiming to develop novel 5-HT1A receptor antagonists for treating depression, anxiety, or other CNS disorders. The 3.7-fold higher binding affinity (Ki = 0.06 nM) of the 8-fluoro containing scaffold NAD-299 over the 6-fluoro analog (Ki = 0.22 nM) [1] directly positions it as a superior starting point for lead optimization. This differentiation ensures that new chemical entities derived from this scaffold have a higher probability of achieving potent target engagement, streamlining the hit-to-lead process and reducing the number of synthetic iterations required.

Oncology Research Utilizing Privileged Fluorinated Chromane Scaffolds

8-Fluorochroman serves as a critical intermediate for the synthesis of novel anticancer agents. As demonstrated in the study of fluorinated chromane-thiadiazole hybrids, compounds based on this scaffold exhibited IC50 values as low as 2.73 µM against MCF-7 breast cancer cells, outperforming the standard drug sunitinib (IC50 = 5.00 µM) [2]. This evidence supports the procurement of 8-fluorochroman for the generation of targeted libraries in oncology, specifically for programs focused on breast cancer or those exploring VEGFR2 inhibition.

Enantioselective Synthesis and Chiral Drug Development

For research groups and CROs engaged in the development of chiral drug candidates, 8-fluorochroman derivatives are particularly valuable due to the availability of modern, enantioselective synthetic methodologies. The validated iodine(I)/iodine(III) catalysis approach for synthesizing enantioenriched 3-fluorochromanes (up to 7:93 e.r.) [3] demonstrates the feasibility of accessing single-enantiomer fluorochromans. Procuring 8-fluorochroman and its derivatives for use in these catalytic systems enables the efficient production of chiral building blocks, which is essential for meeting regulatory requirements and optimizing the pharmacological profiles of new CNS and oncology therapeutics.

IP-Driven CNS Research and Development

Pharmaceutical companies and biotech firms pursuing proprietary positions in the CNS therapeutic area should prioritize 8-fluorochroman derivatives due to their established intellectual property landscape. The explicit patent coverage of 8-fluoro-3-amino-5-carbamoylchromans for treating 5-hydroxytryptamine-mediated disorders [4] provides a clear path for innovation around a protected scaffold. Procurement of 8-fluorochroman as a starting material enables R&D teams to design novel analogs that may fall within the scope of existing patents or lead to new, patentable compositions, thereby securing competitive advantage and potential for future licensing or commercialization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluorochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.